2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide
Overview
Description
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11134135 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Research
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide derivatives have been explored for their potential in cancer research, particularly for their activity against specific proteins involved in cancer progression. For instance, derivatives have been synthesized and evaluated for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP-1), a protein implicated in small lung cancer. These compounds demonstrated significant inhibition of cell growth in vitro, highlighting their potential as therapeutic agents for lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Antibacterial Properties
The antimicrobial and antibacterial properties of this compound derivatives have also been a focus of research. These compounds have been evaluated against various bacterial strains, showing promise as potent antibacterial agents. Research indicates that these derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, suggesting a wide range of potential applications in combating bacterial infections (Kakanejadifard et al., 2013).
Antioxidant, Analgesic, and Anti-inflammatory Effects
Studies have explored the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds have demonstrated moderate inhibitory effects in assays, indicating their potential for development into drugs with antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).
Synthesis and Characterization
The synthesis and structural characterization of novel derivatives have been extensively studied, with research focusing on elucidating their chemical properties through techniques such as NMR and IR spectroscopy. These studies provide valuable insights into the molecular structure of these compounds, facilitating the exploration of their pharmacological applications (Ying-jun, 2012).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific interaction between 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide and its targets would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Compounds with the 1,2,4-oxadiazole motif have been associated with various biochemical pathways, including those involved in cancer therapy and age-related diseases . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Compounds with the 1,2,4-oxadiazole motif have been associated with various therapeutic effects, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, and antioxidant properties . The specific effects of this compound would depend on its specific targets and mode of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)14-9-5-6-10-15(14)22-11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMAXIWYVVMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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